

Morpholine-2,5-diones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Morpholine-2,5-dione**

Cat. No.: **B184730**

[Get Quote](#)

The **morpholine-2,5-dione** scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and materials science.^[1] These compounds, which are depsipeptide analogs of cyclic dipeptides, serve as crucial building blocks for biodegradable polymers and as versatile starting materials in the synthesis of novel therapeutics.^{[2][3]} Their inherent biocompatibility, stemming from their amino acid precursors, coupled with their diverse pharmacological potential, positions them at the forefront of innovation in drug delivery, tissue engineering, and the development of new chemical entities.^{[2][4]} This guide provides an in-depth exploration of specific **morpholine-2,5-dione** compounds, their synthesis, and their applications in the pharmaceutical landscape.

Core Compounds: Identification and Nomenclature

A clear and unambiguous identification of chemical entities is paramount in scientific research. The following table summarizes the Chemical Abstracts Service (CAS) numbers and the International Union of Pure and Applied Chemistry (IUPAC) names for a selection of key **morpholine-2,5-dione** derivatives.

Compound Name	CAS Number	IUPAC Name
(3S,6S)-3,6-Dimethylmorpholine-2,5-dione	56777-31-2	(3S,6S)-3,6-Dimethylmorpholine-2,5-dione
(3R)-3,6-Dimethylmorpholine-2,5-dione	202923-65-7	(3R)-3,6-Dimethylmorpholine-2,5-dione
3,6-Dimethylmorpholine-2,5-dione (racemic)	118363-62-5	3,6-Dimethylmorpholine-2,5-dione
6-Methylmorpholine-2,5-dione	15149-51-6	6-Methylmorpholine-2,5-dione
Morpholine-2,5-dione	Not Available	Morpholine-2,5-dione

Synthesis of Morpholine-2,5-diones: A Methodological Overview

The synthesis of **morpholine-2,5-diones** is a well-established yet continually refined area of organic chemistry. The most prevalent and efficient methods involve the cyclization of linear precursors derived from α -amino acids and α -hydroxy acids or their synthetic equivalents.

Primary Synthetic Pathways

Several key strategies have been developed for the synthesis of the **morpholine-2,5-dione** ring system.[\[2\]](#)[\[5\]](#) These include:

- Cyclization of N-(α -haloacyl)- α -amino acids: This is a high-yield method that proceeds through an intramolecular nucleophilic substitution.[\[2\]](#)[\[5\]](#)
- Intramolecular transesterification of N-(α -hydroxyacyl)- α -amino acid esters: This pathway relies on the formation of an ester linkage to close the ring.[\[2\]](#)[\[5\]](#)
- Cyclization of O-(α -aminoacyl)- α -hydroxycarboxylic acids: This approach involves the formation of an amide bond to complete the heterocyclic structure.[\[2\]](#)[\[5\]](#)

The choice of synthetic route is often dictated by the desired substitution pattern and the stereochemical requirements of the final product.

Experimental Protocol: Synthesis of a Leucine-Derived Morpholine-2,5-dione

The following protocol, adapted from a high-yield procedure for **morpholine-2,5-diones** derived from hydrophobic amino acids, serves as a representative example of the synthesis.[6]

Step 1: Synthesis of the N-(α -haloacyl)- α -amino acid (ANX) Intermediate


This initial step involves the acylation of the amino acid with an α -halogenated acyl halide.

- The starting amino acid (e.g., Leucine) is reacted with an α -halogenated acyl halide.[6]
- The reaction is typically performed in the presence of a base to facilitate the reaction at the amine group.[4]

Step 2: Cyclization to Form the **Morpholine-2,5-dione**

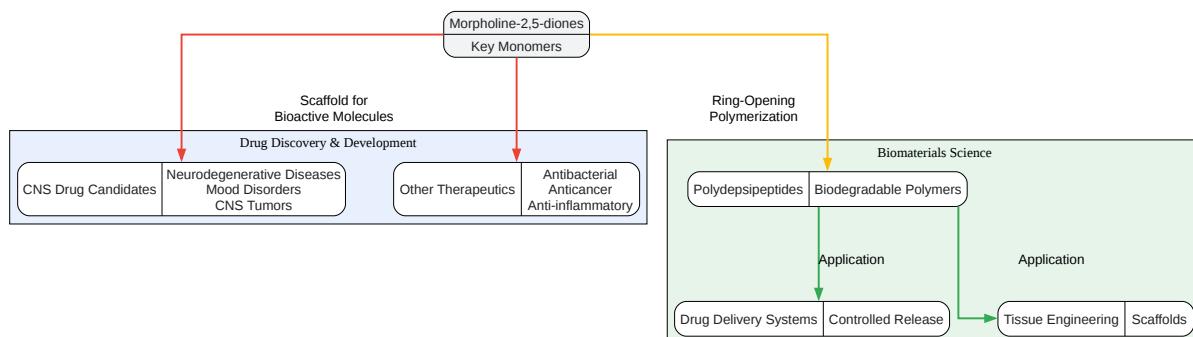
The ANX intermediate is then cyclized to yield the desired product.

- Dissolve 5 g of the Leucine-derived N-(α -haloacyl)- α -amino acid (LeuCl, 25 mmol equivalent) in 80 mL of DMF.[6]
- In a separate vessel, prepare a solution of 6.5 g of NaHCO₃ (77 mmol) in 720 mL of DMF.[6]
- Heat the NaHCO₃ solution to 60°C with vigorous stirring.[6]
- Add the LeuCl solution dropwise to the heated NaHCO₃ solution over a period of 8 hours.[6]
- After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 24 hours.[6]
- Cool the solution to 0°C and remove the solid precipitate by filtration.[6] The filtrate contains the **morpholine-2,5-dione**.
- Further purification, such as solvent evaporation followed by recrystallization or chromatography, is necessary to isolate the pure product.[6]

[Click to download full resolution via product page](#)

General workflow for the synthesis of **morpholine-2,5-diones**.

Applications in Drug Discovery and Development


The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties.^[1] Morpholine-containing compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.^[7]

Role in Central Nervous System (CNS) Drug Discovery

In the realm of CNS drug discovery, the morpholine ring is particularly valuable.^{[8][9]} Its unique physicochemical properties, including a pKa value that enhances solubility and brain permeability, make it an attractive scaffold for developing drugs that can effectively cross the blood-brain barrier.^{[8][9]} Morpholine derivatives are being investigated for the treatment of neurodegenerative diseases, mood disorders, and CNS tumors.^{[8][9]}

Biodegradable Polymers for Drug Delivery

Optically active **morpholine-2,5-diones** are key monomers in the synthesis of polydepsipeptides, a class of biodegradable polymers.^{[2][3]} These materials are of great interest for biomedical applications, including controlled drug release systems and tissue engineering scaffolds.^{[2][4]} The ester and amide linkages within the polymer backbone allow for controlled degradation, releasing the therapeutic agent over a desired period.

[Click to download full resolution via product page](#)

Applications of **Morpholine-2,5-diones** in science.

Conclusion

Morpholine-2,5-diones represent a versatile and highly valuable class of compounds for researchers and drug development professionals. Their straightforward synthesis from readily available amino acids, coupled with their broad range of biological activities and their utility as monomers for biodegradable polymers, ensures their continued importance in the advancement of medicine and materials science. The insights and protocols provided in this guide are intended to serve as a foundational resource for scientists working to harness the potential of these remarkable heterocyclic structures.

References

- Synthesis of **morpholine-2,5-dione** derivatives and polymerization reaction. (n.d.). ResearchGate.
- An Optimized and Universal Protocol for the Synthesis of **Morpholine-2,5-Diones** from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega.
- **Morpholine-2,5-diones** - Their Preparation and Exploitation. (2001). Chemické listy.
- Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of **Morpholine-2,5-Dione** Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. (2019). Macromolecules.
- **Morpholine-2,5-dione**. (n.d.). ResearchGate.
- **Morpholine-2,5-diones** - Their Preparation and Exploitation. (2001). Chemické listy.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews.
- (3R)-3,6-Dimethyl**morpholine-2,5-dione**. (n.d.). PubChem.
- 3,6-Dimethyl**morpholine-2,5-dione**. (n.d.). PubChem.
- 6-Methyl**morpholine-2,5-dione**. (n.d.). PubChem.
- **Morpholine-2,5-dione**. (2006). Acta Crystallographica Section C.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.
- Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine-2,5-diones - Their Preparation and Exploitation | Chemické listy [chemicke-listy.cz]

- 4. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Morpholine-2,5-diones: A Technical Guide for Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b184730#cas-number-and-iupac-name-for-specific-morpholine-2-5-dione-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com